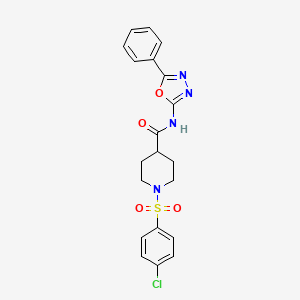
1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O4S and its molecular weight is 446.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a novel synthetic molecule that combines the pharmacological properties of piperidine and oxadiazole moieties. This compound has garnered attention for its potential biological activities, including antibacterial and enzyme inhibition properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through the coupling of piperidine derivatives with oxadiazole-containing sulfonamides. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial activity. For instance, a study demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains. The structure-activity relationship (SAR) suggests that the presence of the 4-chlorobenzenesulfonyl group enhances antibacterial efficacy due to its ability to interact with bacterial cell membranes .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that several derivatives exhibited strong inhibitory activity against AChE, with IC50 values significantly lower than those of standard inhibitors. For example, one derivative showed an IC50 value of 2.14 µM compared to a reference standard with an IC50 of 21.25 µM .
| Compound | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| 1 | 2.14 ± 0.003 | 1.13 ± 0.003 |
| 2 | 0.63 ± 0.001 | 6.28 ± 0.003 |
| 3 | 2.17 ± 0.006 | 2.39 ± 0.005 |
| Reference | 21.25 ± 0.15 | - |
Toxicity Studies
In vitro analyses have shown that this compound exhibits low toxicity in mammalian cells, indicating its potential for therapeutic applications without significant off-target effects . High concentrations did lead to increased reactive oxygen species (ROS), suggesting that careful dosing will be necessary in therapeutic contexts.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of synthesized oxadiazole-piperidine derivatives demonstrated their effectiveness against various bacterial strains, highlighting their potential as new antimicrobial agents .
- Enzyme Inhibition in Alzheimer's Disease : Another research focused on similar compounds indicated promising results in inhibiting AChE, which is crucial for developing treatments for Alzheimer's disease . The findings suggest that these compounds could serve as lead candidates in drug development.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c21-16-6-8-17(9-7-16)30(27,28)25-12-10-14(11-13-25)18(26)22-20-24-23-19(29-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXHXNUUNYOOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














